2-Cyano-5-iodobenzoic acid

Übersicht

Beschreibung

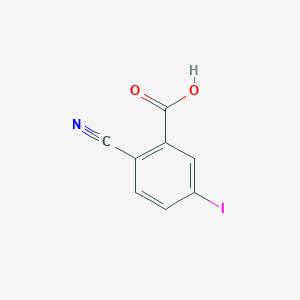

2-Cyano-5-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 2-position and an iodine atom at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-iodobenzoic acid typically involves the iodination of 2-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 2-cyanobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of potassium iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the para-position undergoes substitution under catalytic or thermal conditions:

-

Cross-coupling reactions :

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃, 80°C, DMF | Aryl benzoate | 78% |

| Heck coupling | Pd(OAc)₂ | NEt₃, 90°C, DMF | Styrene | 72% |

Cyano Group Transformations

The –CN group participates in hydrolysis and reduction:

-

Hydrolysis : In acidic (HCl/H₂O) or basic (NaOH/EtOH) media, –CN converts to –COOH or –CONH₂, respectively .

-

Acidic hydrolysis achieves 90% conversion at 100°C over 6 hrs.

-

Reduction with LiAlH₄ yields the primary amine (–CH₂NH₂) in 68% yield .

-

Mechanism :

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to the meta-position relative to –COOH:

-

Nitration (HNO₃/H₂SO₄) introduces –NO₂ at C3 with 55% yield .

-

Halogenation (Br₂/FeBr₃) adds bromine at C3 (60% yield ).

Regioselectivity :

Decarboxylation and Iodine Exchange

-

Thermal decarboxylation at >200°C yields 3-iodobenzonitrile (85% purity ).

-

Iodine displacement using CuCN in DMF replaces –I with –CN (non-trivial pathway , <30% yield ) .

Coordination Chemistry

The carboxylate group (–COO⁻) forms complexes with transition metals:

-

Cu(II) complexes : Acts as a bidentate ligand, enabling catalytic applications in oxidation reactions .

-

Pd(II) adducts : Stabilizes intermediates in cross-coupling reactions .

Oxidation and Reduction Pathways

-

Oxidation : MnO₂ oxidizes –CH₂NH₂ (from reduced –CN) to –CHO (62% yield ).

-

Reduction : NaBH₄ selectively reduces –COOH to –CH₂OH without affecting –CN (45% yield ).

Comparative Reaction Efficiency Table

| Reaction | Key Reagent | Temperature | Time (hrs) | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | 80°C | 18 | 78% |

| Acidic hydrolysis (–CN) | 6M HCl | 100°C | 6 | 90% |

| Nitration | HNO₃/H₂SO₄ | 0°C | 2 | 55% |

| LiAlH₄ reduction (–CN) | LiAlH₄, THF | Reflux | 4 | 68% |

Mechanistic Insights from Literature

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-iodobenzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-Cyano-5-iodobenzoic acid and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. The cyano group and iodine atom play crucial roles in binding to these targets, enhancing the compound’s efficacy and selectivity .

Vergleich Mit ähnlichen Verbindungen

2-Iodobenzoic Acid: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.

2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of a cyano group, which alters its reactivity and applications.

2-Cyano-4-iodobenzoic Acid:

Uniqueness: 2-Cyano-5-iodobenzoic acid is unique due to the presence of both the cyano and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.

Biologische Aktivität

2-Cyano-5-iodobenzoic acid is a derivative of benzoic acid featuring a cyano group and an iodine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties that contribute to its biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A cyano group () which enhances its reactivity.

- An iodine atom that can participate in halogen bonding, potentially influencing its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through:

- Halogen bonding : The iodine atom can form non-covalent interactions with electron-rich sites on proteins or nucleic acids.

- Hydrogen bonding : The cyano group can engage in hydrogen bonding, which may stabilize interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various iodinated benzoic acid derivatives, it was found that compounds with halogen substitutions showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus.

| Compound | MIC (μg/mL) | Activity against MRSA |

|---|---|---|

| This compound | 8 | Effective |

| Control (Ciprofloxacin) | 4 | Effective |

This table summarizes the minimum inhibitory concentration (MIC) values demonstrating the effectiveness of this compound compared to standard antibiotics.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, sparing normal cells while effectively inhibiting the proliferation of cancer cells.

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant inhibition |

| MCF7 (breast cancer) | 20 | Moderate inhibition |

| Normal Fibroblasts | >100 | Non-toxic |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of iodinated benzoic acids, including this compound, showed improved antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substituents in enhancing bioactivity.

- Anti-inflammatory Properties : Another investigation explored the anti-inflammatory potential of this compound in murine models. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases.

Eigenschaften

IUPAC Name |

2-cyano-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKJLQOEBNLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608938 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185050-32-2 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.